molecular formula C19H27F3N2 B12531222 N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine CAS No. 821781-38-8

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine

Cat. No.: B12531222
CAS No.: 821781-38-8
M. Wt: 340.4 g/mol
InChI Key: MWFVLVXYSZBSJD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a similar cyclohexyl group but lacking the trifluoromethyl-substituted phenyl group.

    4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a piperidine ring.

Uniqueness

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine is unique due to its combination of a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

821781-38-8

Molecular Formula

C19H27F3N2

Molecular Weight

340.4 g/mol

IUPAC Name

N-cyclohexyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-amine

InChI

InChI=1S/C19H27F3N2/c20-19(21,22)18-11-5-4-7-15(18)14-24(16-8-2-1-3-9-16)17-10-6-12-23-13-17/h4-5,7,11,16-17,23H,1-3,6,8-10,12-14H2

InChI Key

MWFVLVXYSZBSJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2C(F)(F)F)C3CCCNC3

Origin of Product

United States

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